trans-3-Heptene trans-3-Heptene (e)-Hept-3-ene belongs to the class of organic compounds known as unsaturated aliphatic hydrocarbons. These are aliphatic Hydrocarbons that contains one or more unsaturated carbon atoms. These compounds contain one or more double or triple bonds (e)-Hept-3-ene is considered to be a practically insoluble (in water) and relatively neutral molecule (e)-Hept-3-ene has been primarily detected in saliva.
(E)-Hept-3-ene is an acyclic olefin.
Brand Name: Vulcanchem
CAS No.: 14686-14-7
VCID: VC20962679
InChI: InChI=1S/C7H14/c1-3-5-7-6-4-2/h5,7H,3-4,6H2,1-2H3/b7-5+
SMILES: CCCC=CCC
Molecular Formula: C7H14
Molecular Weight: 98.19 g/mol

trans-3-Heptene

CAS No.: 14686-14-7

Cat. No.: VC20962679

Molecular Formula: C7H14

Molecular Weight: 98.19 g/mol

* For research use only. Not for human or veterinary use.

trans-3-Heptene - 14686-14-7

Specification

CAS No. 14686-14-7
Molecular Formula C7H14
Molecular Weight 98.19 g/mol
IUPAC Name (E)-hept-3-ene
Standard InChI InChI=1S/C7H14/c1-3-5-7-6-4-2/h5,7H,3-4,6H2,1-2H3/b7-5+
Standard InChI Key WZHKDGJSXCTSCK-FNORWQNLSA-N
Isomeric SMILES CCC/C=C/CC
SMILES CCCC=CCC
Canonical SMILES CCCC=CCC

Introduction

Nomenclature and Chemical Identity

Trans-3-heptene is identified by several systematic and common names in chemical literature and industry. This section outlines the various identifiers and naming conventions for this compound.

Chemical Identifiers

Trans-3-heptene possesses specific identifiers that distinguish it from other isomers and related compounds. The table below summarizes these key identifiers:

Identifier TypeValue
IUPAC Name(E)-3-Heptene
CAS Registry Number14686-14-7
Molecular FormulaC₇H₁₄
Molecular Weight98.19 g/mol
SMILES NotationCCC/C=C/CC
InChIKeyWZHKDGJSXCTSCK-FNORWQNLSA-N

Synonyms and Alternative Names

The compound is known by several synonyms in scientific and commercial contexts:

  • (E)-3-Heptene

  • (E)-hept-3-ene

  • trans-hept-3-ene

  • TRANS-HEPTENE-3

  • 3-C₇H₁₄

  • 1-ethyl-2-propylethylene

  • γ-heptylene
    These various nomenclatures reflect both the structural characteristics and the historical development of organic chemistry naming conventions.

Physical Properties

Trans-3-heptene exhibits specific physical properties that define its behavior under various conditions. These properties are critical for understanding its potential applications and handling requirements.

Fundamental Physical Characteristics

The table below presents the key physical properties of trans-3-heptene:

PropertyValueReference
Physical StateColorless liquid
Density0.698-0.702 g/mL at 20°C
Molar Volume140.7 mL/mol
Refractive Index1.404-1.405
Molecular Refractive Power34.42 mL/mol

Thermal Properties

The thermal behavior of trans-3-heptene provides important insights into its stability and phase transitions:

PropertyValueReference
Melting Point-137 to -136.6°C
Boiling Point95-96°C
Flash Point21°F (-6.1°C)
Critical Temperature266°C
Critical Pressure27.7 atm
Critical Volume402.14 mL/mol
The relatively low boiling point indicates high volatility, while the extremely low melting point suggests that the compound remains liquid across a wide range of temperatures encountered in most laboratory and industrial settings.

Spectroscopic Properties

Trans-3-heptene can be characterized by various spectroscopic techniques. The National Institute of Standards and Technology (NIST) provides spectral data for this compound, including infrared spectra that help identify its specific molecular structure and confirm its identity . These spectroscopic properties are valuable for analytical purposes and quality control in industrial applications.

Chemical Properties and Reactivity

The chemical behavior of trans-3-heptene is largely governed by the presence of the carbon-carbon double bond, which serves as a reactive center for numerous transformations.

Structure and Bonding

Trans-3-heptene features a central carbon-carbon double bond with the alkyl chains positioned on opposite sides (trans configuration). This stereochemistry affects its reactivity and physical properties. The compound has a relatively high lipophilicity as indicated by its estimated LogP values of 3.864-3.960 , suggesting good solubility in non-polar solvents and limited water solubility.

Reactivity Profile

As an alkene, trans-3-heptene exhibits characteristic reactions including:

  • Addition reactions across the double bond (hydrogenation, halogenation, hydrohalogenation)

  • Oxidation reactions

  • Polymerization under suitable conditions

  • Isomerization to other heptene isomers
    Research has demonstrated that trans-3-heptene participates in chain-walking polymerization processes with phenyl-substituted α-diimine nickel catalysts, producing branched amorphous polymers with specific glass transition characteristics . This reactivity makes it valuable in polymer chemistry applications.

Ion Chemistry

Trans-3-heptene exhibits specific behavior in ion chemistry studies. Research has investigated the reactions of trans-3-heptene with various ions (H₃O⁺, NO⁺, and O₂⁺) to determine rate coefficients and product ion branching ratios . These studies are particularly relevant for analytical techniques such as Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), which can be used to detect and quantify alkenes in various samples, including breath analysis for medical diagnostics.

Synthesis and Production Methods

The production of trans-3-heptene can be accomplished through several synthetic routes, though the literature provided doesn't offer specific synthesis details. Typically, alkenes like trans-3-heptene can be synthesized through methods such as:

  • Dehydration of alcohols

  • Dehydrohalogenation of alkyl halides

  • Partial hydrogenation of alkynes with controlled stereochemistry

  • Isomerization of other heptene isomers
    Industrial production generally optimizes for stereoselectivity to ensure a high proportion of the trans isomer over the cis counterpart.

Applications and Uses

Trans-3-heptene finds application in various fields due to its structure and reactivity profile.

Research Applications

The compound serves as an important model substrate in various fundamental research areas:

  • Polymer Chemistry: Trans-3-heptene has been employed in chain-walking polymerization studies with phenyl-substituted α-diimine nickel catalysts, resulting in branched amorphous polymers . This research contributes to the development of novel polymer materials with tailored properties.

  • Analytical Chemistry: Trans-3-heptene has been studied in the context of SIFT-MS (Selected Ion Flow Tube Mass Spectrometry) for developing methods to detect and quantify volatile organic compounds . This has potential applications in environmental monitoring and medical diagnostics.

Recent Research Findings

Recent scientific investigations have expanded our understanding of trans-3-heptene's properties and potential applications.

Polymer Chemistry Applications

Research published in 2019 demonstrated that trans-3-heptene can undergo chain-walking polymerization when catalyzed by phenyl-substituted α-diimine nickel complexes. This process generates branched amorphous polymers with specific glass transition characteristics, opening new avenues for the development of specialized polymer materials . These findings contribute to the broader field of catalytic polymerization of α-olefins and the development of structure-property relationships in polymeric materials.

Analytical Chemistry Developments

Studies have investigated the reactions of trans-3-heptene with various ions (H₃O⁺, NO⁺, and O₂⁺) to determine rate coefficients and product ion branching ratios . This research is particularly relevant for analytical techniques such as Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), which can detect and quantify volatile organic compounds in complex mixtures. The findings contribute to the development of more accurate and sensitive methods for environmental monitoring and biomedical applications, including breath analysis for disease diagnostics.

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